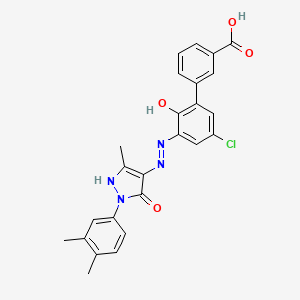

5'-Chloro eltrombopag

Descripción

Structure

3D Structure

Propiedades

Número CAS |

376592-56-2 |

|---|---|

Fórmula molecular |

C25H21ClN4O4 |

Peso molecular |

476.9 g/mol |

Nombre IUPAC |

3-[5-chloro-3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |

InChI |

InChI=1S/C25H21ClN4O4/c1-13-7-8-19(9-14(13)2)30-24(32)22(15(3)29-30)28-27-21-12-18(26)11-20(23(21)31)16-5-4-6-17(10-16)25(33)34/h4-12,29,31H,1-3H3,(H,33,34) |

Clave InChI |

DWTUCKFVPAGHQW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC(=CC(=C3O)C4=CC(=CC=C4)C(=O)O)Cl)C |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro Eltrombopag

Strategies for the Preparation of 5'-Chloro Eltrombopag (B601689) and its Key Intermediates

The preparation of 5'-Chloro eltrombopag hinges on the successful synthesis of its key intermediates, primarily the chloro-substituted biphenyl (B1667301) carboxylic acid. The strategies involve directed chemical reactions to ensure the correct placement of functional groups on the aromatic rings.

The introduction of the chlorine atom at the 5'-position of the biphenyl structure is a critical step that is typically accomplished early in the synthetic sequence. Instead of direct halogenation of the biphenyl core, which could lead to a mixture of isomers, the synthesis generally starts with a pre-halogenated precursor, such as 2-bromo-4-chloro-6-nitrophenol (B97502) google.com.

In this approach, the chlorine atom is already in the desired position on one of the aromatic rings. This pre-installed halogen serves as a directing group, influencing the regioselectivity of subsequent reactions. For example, the presence of the chloro and hydroxyl groups on the phenol (B47542) ring directs the position of nitration, ensuring the nitro group is added at the correct location to eventually become the amino group that participates in the final coupling reaction google.com. The use of directing groups is a highly efficient strategy for forming C-X bonds with exceptional regioselectivity rsc.org. The synthesis often involves the protection of the hydroxyl group, for instance, with a benzyl (B1604629) group, to prevent unwanted side reactions during subsequent steps like Suzuki coupling asianpubs.org.

A crucial intermediate in the synthesis is 5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid nih.gov. The construction of this biphenyl system is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling ajgreenchem.com.

A typical synthetic route involves the coupling of a halogenated phenol derivative with a boronic acid. For instance, a protected 2-bromo-4-chloro-phenol derivative can be reacted with 3-carboxyphenylboronic acid google.comasianpubs.org. The reaction is catalyzed by a palladium complex, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base google.comajgreenchem.com. This method provides a reliable way to form the carbon-carbon bond between the two phenyl rings, yielding the desired biphenyl carboxylic acid backbone. The intermediate 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid is then formed by nitration of the chlorinated biphenyl intermediate chemicalbook.com.

Table 1: Key Intermediates in the Synthesis of 5'-Chloro Eltrombopag

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 2-Bromo-4-chloro-6-nitrophenol | 725241-64-5 | C₆H₃BrClNO₃ | Starting material with pre-defined chloro and nitro group positions google.comsimsonpharma.com. |

| 5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 376592-57-3 | C₁₃H₉ClO₃ | Core biphenyl structure formed via Suzuki coupling nih.govwipo.int. |

| 5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | Not Available | C₁₃H₈ClNO₅ | Nitrated intermediate prior to reduction to the amine chemicalbook.com. |

| 3'-Amino-5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 1428987-67-0 | C₁₃H₁₀ClNO₃ | Key intermediate ready for coupling with the pyrazolone (B3327878) moiety simsonpharma.com. |

The reduction of the nitro group to an amine is a pivotal transformation in the synthesis, creating the functionality required for the final coupling step. The precursor, 5'-chloro-2'-hydroxy-3'-nitro-biphenyl-3-carboxylic acid, is converted to 3'-amino-5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid chemicalbook.com.

Chemical Reactions and Derivatization Studies Involving 5'-Chloro Eltrombopag Structural Motifs

The core structural motif of 5'-Chloro eltrombopag, a substituted biphenyl hydrazine (B178648), allows for various chemical reactions and derivatizations. The final step in the synthesis of 5'-Chloro eltrombopag itself is a condensation or coupling reaction. The amino group of 3'-amino-5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is diazotized and then coupled with the active methylene (B1212753) group of 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one to form the characteristic hydrazone linkage simsonpharma.com.

Derivatization studies on related structures have explored modifications at several positions. The carboxylic acid group can be esterified to form methyl or ethyl esters o2hdiscovery.co. The hydrazine linkage can be oxidized to form N-oxide impurities, and both E/Z isomers of these oxides have been characterized o2hdiscovery.co. Furthermore, other impurities can arise from reactions involving the hydroxyl group or from dimerization of the molecule asianpubs.orgsimsonpharma.com. These derivatization and impurity formation studies are essential for understanding the chemical stability and degradation pathways of eltrombopag and its analogues.

Preparation and Characterization of Crystalline Forms of Eltrombopag (Relevant to Analogues)

While specific studies on the crystalline forms of 5'-Chloro eltrombopag are not widely published, the extensive research on the polymorphism of eltrombopag provides a relevant framework for its analogues google.com. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties google.com. Eltrombopag is known to exist in more than 20 different crystal forms, including various polymorphs, solvates, and hydrates nih.govresearchgate.net.

These crystalline forms are typically prepared by crystallization from different solvent systems or by thermal interconversion nih.govgoogle.com. Characterization is primarily performed using Powder X-ray Diffraction (PXRD), which gives a unique fingerprint for each crystalline form based on the scattering angles (2θ) of the X-rays nih.govgoogle.com. Differential Scanning Calorimetry (DSC) is also used to determine melting points and thermal behaviors google.com. The understanding of these forms is critical in pharmaceutical development. For analogues like 5'-Chloro eltrombopag, it is expected that they would also exhibit polymorphism, and the techniques used to study eltrombopag's crystal forms would be directly applicable.

Table 2: Selected Crystalline Forms of Eltrombopag and their Characteristic PXRD Peaks

| Crystalline Form | Characteristic Powder X-ray Diffraction Peaks (2θ ± 0.2°) | Reference |

| Form I | Can be prepared by suspending other forms in glacial acetic acid under reflux. | google.com |

| Form III | 5.3, 16.1, 22.4, 24.3 | google.com |

| Form VI | 5.9, 8.4, 8.8, 10.3, 11.7, 14.7, 16.2, 23.5, 24.8 | google.comgoogle.com |

| Form VII | 7.3, 12.5, 18.8, 22.5, 26.0 | nih.govgoogle.com |

| Form X | 8.2, 13.2, 16.3, 25.3 | google.com |

| Form XII | 4.1, 8.1, 12.1, 16.2 | google.com |

Structure Activity Relationship Sar and Molecular Design Principles in Eltrombopag Derivatives Featuring 5 Chloro Substitutions

Impact of Halogenation (e.g., 5'-Chloro) on Molecular Interactions and Bioactivity

Halogenation is a common strategy in medicinal chemistry to optimize the pharmacological profile of a drug candidate. Introducing a halogen, such as chlorine, can influence a molecule's size, lipophilicity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target receptor.

The introduction of a chloro group into an aromatic system, such as in the 5'-chloro eltrombopag (B601689) analogue, typically increases the molecule's lipophilicity. Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes.

Membrane Permeability: An increase in lipophilicity can lead to improved passive diffusion across cell membranes, a key factor for the bioavailability of orally administered drugs like eltrombopag. nih.govnih.gov However, this relationship is not always linear; excessive lipophilicity can sometimes lead to poor aqueous solubility or increased sequestration in lipid-rich tissues, potentially hindering bioavailability. nih.gov Eltrombopag itself is considered to have medium permeability. tga.gov.au The precise impact of a 5'-chloro substitution would require comparative experimental data, but a moderate increase in permeability would be the anticipated outcome based on general medicinal chemistry principles. nih.gov

| Molecular Feature | General Effect of Halogenation (Chlorination) | Predicted Impact on 5'-Chloro Eltrombopag |

|---|---|---|

| Lipophilicity (logP/logD) | Increase | Higher lipophilicity compared to eltrombopag |

| Aqueous Solubility | Decrease | Potentially lower solubility in aqueous media |

| Membrane Permeability | Generally Increases | Potential for enhanced passive diffusion across cell membranes |

The three-dimensional conformation of a drug molecule is critical for its specific interaction with a receptor's binding site. Intramolecular hydrogen bonds play a significant role in stabilizing a molecule's active conformation. nih.gov

Eltrombopag's Conformation: The structure of eltrombopag features a hydroxyl group and a carboxylic acid on one biphenyl (B1667301) ring, and a hydrazone linkage to a pyrazolone (B3327878) ring system. nih.gov This arrangement allows for the formation of intramolecular hydrogen bonds that restrict the molecule's rotational freedom and lock it into a specific, planar conformation conducive to receptor binding. nih.gov

Electronic Influence of Chlorine: The 5'-chloro substituent is located on the same biphenyl ring system as the key functional groups. As an electron-withdrawing group, the chlorine atom can influence the acidity of the nearby carboxylic acid and the hydrogen-bonding capacity of the hydroxyl group. This electronic modulation can alter the strength and geometry of the intramolecular hydrogen bonds. rsc.org

Conformational Stability: By modifying the intramolecular hydrogen bond network, the 5'-chloro group could either further stabilize the active conformation or potentially disrupt it. A more stabilized, pre-organized conformation could lead to a lower energetic penalty upon binding to the receptor, potentially increasing affinity. Conversely, disruption of this bonding could decrease activity. The stability of eltrombopag and its derivatives is a key factor in its formulation and efficacy. geneesmiddeleninformatiebank.nldergipark.org.treuropa.eu The precise outcome requires detailed structural analysis, such as X-ray crystallography or NMR spectroscopy. nih.gov

Mechanistic Investigations of Eltrombopag S Activities Beyond Thrombopoietin Receptor Tpo R Activation: in Vitro Studies

Targeting of RNA Methylation: Allosteric Inhibition of METTL3-14 Complex

Noncompetitive Binding Site Analysis within METTL3

Eltrombopag (B601689) has been identified as a selective, allosteric inhibitor of the METTL3-14 methyltransferase complex, which is a key player in N6-methyladenosine (m6A) RNA modification. mdpi.comnih.gov The mechanism of inhibition is noncompetitive, meaning eltrombopag does not compete with the enzyme's natural substrates, S-adenosyl methionine (SAM) or RNA, for the catalytic active site. mdpi.comresearchgate.net Instead, it binds to a putative allosteric site within the METTL3 subunit of the complex. nih.govresearchgate.net This was confirmed by studies showing that the IC₅₀ values of eltrombopag remained consistent despite varying concentrations of both SAM and RNA substrates. mdpi.comresearchgate.net

Molecular docking studies have predicted a potential allosteric binding pocket on the METTL3 crystal structure where eltrombopag binds. mdpi.comresearchgate.net Direct binding to the METTL3-14 complex has been confirmed through surface plasmon resonance experiments, with an IC₅₀ value of 3.65 μM for inhibitory activity against the complex. mdpi.com This allosteric inhibition mechanism offers a potential advantage of higher selectivity and fewer side effects compared to orthosteric inhibitors that target conserved active sites. mdpi.com

Table 1: Eltrombopag Inhibition of METTL3-14 Complex

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Mechanism | Noncompetitive, Allosteric | mdpi.comnih.govresearchgate.net |

| Binding Subunit | METTL3 | nih.gov |

| IC₅₀ (Bioluminescence Assay) | 3.65 μM | mdpi.com |

| IC₅₀ (Mass Spectrometric Assay) | 4.55 μM | mdpi.com |

| Effect of Substrate Concentration | IC₅₀ values are independent of SAM and RNA substrate concentrations | mdpi.com |

Effects on mRNA m6A Levels and Gene Expression in Leukemic Cells

The allosteric inhibition of the METTL3-14 complex by eltrombopag leads to significant downstream effects on RNA methylation and gene expression, particularly in acute myeloid leukemia (AML) cells. nih.gov Treatment of the AML cell line MOLM-13 with eltrombopag resulted in a dose-dependent reduction of global m6A levels in mRNA. mdpi.comnih.gov This effect is correlated with anti-proliferative activity, with a growth inhibition GI₅₀ value of 8.28 μM in MOLM-13 cells. nih.gov

Further analysis using m6A-sequencing revealed that eltrombopag treatment leads to the hypomethylation of thousands of m6A sites, with a significant overlap observed with genes that are hypomethylated following METTL3 knockdown. mdpi.com This indicates that eltrombopag exerts its effects primarily through the inhibition of METTL3. mdpi.com The hypomethylation of leukemogenic genes is believed to underlie the anti-leukemic potential of the compound. mdpi.comnih.gov Gene ontology analysis of the affected genes suggests that eltrombopag may influence gene expression by regulating m6A RNA methylation around promoter and transcription start sites. mdpi.comnih.gov

Table 2: Effects of Eltrombopag on AML Cells (MOLM-13)

| Cellular Effect | Observation | Reference |

|---|---|---|

| m6A Levels | Dose-dependent reduction in global m6A levels | mdpi.comnih.gov |

| Gene Methylation | Hypomethylation of 71% of 10,723 differential m6A sites | researchgate.net |

| Gene Expression | Overlaps with gene expression changes from METTL3 knockdown | mdpi.com |

| Cell Growth | Anti-proliferative effects (GI₅₀ = 8.28 μM) | nih.gov |

Investigation of Off-Target Interactions (e.g., ELAVL1/HuR-RNA, TFEB)

Beyond its interaction with the METTL3-14 complex, eltrombopag has been shown to engage with other cellular targets, indicating a broader mechanism of action.

ELAVL1/HuR-RNA Interaction: Eltrombopag has been identified as a novel inhibitor of the RNA-binding protein HuR (ELAVL1). mdpi.com HuR regulates the stability and translation of numerous mRNAs, including those involved in cancer metastasis. mdpi.comnih.gov Eltrombopag has been shown to disrupt the interaction between HuR and the AU-rich element (ARE) sequences within the mRNA of genes like Snail, Cox-2, and Vegf-c. mdpi.comresearchgate.net This inhibitory action has been demonstrated to suppress the migration and invasion of breast cancer cells. mdpi.com

TFEB Interaction: Eltrombopag also functions as a direct inhibitor of Transcription Factor EB (TFEB), a central regulator of autophagy and lysosomal biogenesis. pnas.orgpnas.org It binds directly to the basic helix-loop-helix-leucine zipper (bHLH-LZ) domain of TFEB, which is responsible for DNA recognition. pnas.org This interaction physically obstructs the binding of TFEB to its target DNA sequences (known as CLEAR elements), thereby inhibiting TFEB's transcriptional activity. pnas.orgresearchgate.net By blocking TFEB, eltrombopag can inhibit the autophagy process, which is a survival mechanism for many cancer cells, and has been shown to increase the sensitivity of glioblastoma to chemotherapy. pnas.orgnih.gov

Table 3: Summary of Eltrombopag's Off-Target Interactions

| Target | Mechanism of Action | Consequence | Reference |

|---|---|---|---|

| ELAVL1/HuR | Disrupts the binding of HuR to target mRNA AREs. | Inhibition of metastasis-related gene expression. | mdpi.comnih.gov |

| TFEB | Binds to the DNA-binding domain, blocking interaction with DNA. | Inhibition of TFEB transcriptional activity and autophagy. | pnas.orgpnas.org |

No Public Research Found on the Computational Chemistry and In Silico Modeling of 5'-Chloro eltrombopag

Following a comprehensive search of publicly available scientific literature and databases, no specific research was identified for the chemical compound "5'-Chloro eltrombopag" within the requested domains of computational chemistry and in silico modeling. The existing body of research focuses extensively on the parent compound, eltrombopag.

Studies on eltrombopag have utilized various computational methods to explore its interactions with biological targets. These include:

Molecular Docking and Dynamics: Research has been conducted to understand how eltrombopag binds to various proteins, such as the thrombopoietin receptor, viral proteases, and DNA. nih.govresearchgate.netchemrxiv.org These studies have predicted binding modes and identified key interacting residues. For instance, molecular docking was used to suggest a putative allosteric binding site for eltrombopag on the METTL3-14 complex. Molecular dynamics simulations have also been employed to assess the stability of these interactions over time. researchgate.net

Virtual Screening: Eltrombopag has been identified as a potential candidate against various biological targets through virtual screening of large compound libraries. chemrxiv.orgresearchgate.net This computational technique assesses the binding affinity of numerous molecules to a target protein to prioritize candidates for further testing.

Quantitative Structure-Activity Relationship (QSAR): While general QSAR methodologies are well-established for predicting biological activities based on chemical structure, no specific QSAR models have been published for 5'-Chloro eltrombopag or a series of its analogues.

The absence of specific data for 5'-Chloro eltrombopag prevents a detailed analysis as outlined in the requested article structure. Generating content on its binding modes, induced conformational changes, predictive QSAR models, or analogue design strategies would be speculative and lack the required scientific basis. All detailed research findings pertain to the parent molecule, eltrombopag.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the computational chemistry and in silico modeling of 5'-Chloro eltrombopag at this time.

Computational Chemistry and in Silico Modeling for 5 Chloro Eltrombopag Research

Elucidation of Non-Covalent Interactions with Biomolecules (e.g., DNA Intercalation)

While direct evidence of DNA intercalation by 5'-Chloro eltrombopag (B601689) is not extensively documented, studies on its parent compound, eltrombopag, provide insights into its interactions with DNA, albeit through indirect mechanisms. Research has shown that eltrombopag can impair DNA replication and lead to DNA damage. This effect is not due to classical intercalation, where a molecule inserts itself between the base pairs of DNA, but is rather a consequence of its iron chelation properties, which is considered an "off-target" effect.

In studies involving Ewing sarcoma cells, eltrombopag was found to cause DNA damage specifically in cells during the S-phase of the cell cycle. This damage activates the CHK1 DNA damage response pathway. The underlying mechanism for this is attributed to the chelation of iron by eltrombopag, which is essential for DNA synthesis and repair. The canonical target of eltrombopag, the thrombopoietin receptor (MPL), is not expressed in these cancer cells, indicating that the observed effects on DNA are independent of its primary mechanism of action.

Table 1: Summary of Eltrombopag's Interaction with DNA

| Interaction Type | Mechanism | Observed Effect | Relevant Biomolecule |

|---|---|---|---|

| Indirect DNA Damage | Iron Chelation | Impaired DNA replication, activation of CHK1 pathway | DNA |

Off-Target Prediction and Polypharmacology Assessment (e.g., ADAM17)

In silico molecular modeling has been instrumental in identifying potential off-target interactions for eltrombopag, contributing to a broader understanding of its polypharmacology. One significant predicted off-target is A Disintegrin and Metalloproteinase 17 (ADAM17), a protein involved in developmental and inflammatory processes.

Molecular modeling studies have suggested that eltrombopag can form a stable complex with ADAM17. The active site of ADAM17 contains a zinc ion (Zn²⁺) within a hydrophobic cleft. The modeling predicts that the carboxylate group of eltrombopag chelates this catalytic zinc ion. Furthermore, the biphenyl (B1667301) and xylene groups of eltrombopag are predicted to embed within the S1'/S3' subsites of the enzyme's active site, while the pyrazole (B372694) and hydrazine (B178648) linker occupy an interconnecting tunnel. These interactions collectively contribute to the stable binding of eltrombopag to ADAM17, suggesting a potential inhibitory effect.

The inhibition of ADAM17 is a potential strategy for treating inflammatory and autoimmune diseases. Therefore, this predicted off-target interaction opens avenues for exploring the repurposing of eltrombopag or its derivatives as ADAM17 inhibitors.

Table 2: Predicted Off-Target Interaction of Eltrombopag

| Predicted Off-Target | Binding Site Interaction | Potential Consequence |

|---|---|---|

| ADAM17 | Chelation of catalytic Zn²⁺ by the carboxylate group. Embedding of biphenyl and xylene groups in S1'/S3' subsites. | Inhibition of ADAM17 proteolytic activity. |

Preclinical and in Vitro Metabolism of Eltrombopag Analogues with 5 Chloro Moieties

Comparative Metabolic Profiles Across Preclinical Species

Should research on the metabolism of 5'-Chloro eltrombopag (B601689) become publicly available in the future, this article can be updated to reflect those findings.

Q & A

Basic: What analytical methods are validated for quantifying 5'-chloro eltrombopag in pharmaceutical formulations?

Methodological Answer:

Normal-phase high-performance thin-layer chromatography (HPTLC) with automated development (ADC 2) is a robust method for quantifying eltrombopag. Key steps include:

- Stationary phase: Silica gel 60 F254 plates.

- Mobile phase optimization: Box-Behnken Design (BBD) evaluates factors like solvent ratio (e.g., toluene:ethyl acetate:methanol), chamber saturation time, and migration distance.

- Validation: Follows ICH guidelines for linearity (5–100 ng/band), precision (RSD <2%), and accuracy (98–102% recovery) .

Advanced: How can experimental design (e.g., Box-Behnken) optimize HPTLC protocols for eltrombopag quantification?

Methodological Answer:

Box-Behnken Design (BBD) identifies critical factors and interactions affecting chromatographic resolution. For eltrombopag:

- Variables: Mobile phase composition, development time, and detection wavelength.

- Response optimization: Maximizes peak area reproducibility while minimizing baseline noise.

- Validation: Robustness testing under varied humidity/temperature ensures method transferability. BBD reduces experimental runs by 30–40% compared to full factorial designs .

Basic: What clinical endpoints are standard in pediatric ITP trials evaluating eltrombopag?

Methodological Answer:

Primary endpoints include:

- Platelet response: Sustained platelet count ≥50 × 10⁹/L for ≥6 weeks.

- Safety: Incidence of grade ≥3 adverse events (e.g., hepatotoxicity, bone marrow reticulin fibrosis).

Secondary endpoints assess time to response and reduction in rescue therapies (e.g., corticosteroids). Meta-analyses recommend stratified randomization by prior splenectomy status to reduce bias .

Advanced: How are population PK/PD models developed for eltrombopag dosing in heterogeneous cohorts?

Methodological Answer:

Study design:

- Pool data from phase I (dose-escalation) and phase II (dose-ranging) trials.

- Covariates: Body weight, hepatic function, and genetic polymorphisms (e.g., BCRP transporters).

Modeling steps:

Non-linear mixed-effects modeling (NONMEM) estimates inter-individual variability.

Exposure-response analysis: Links trough plasma concentrations to platelet count trajectories.

Validation: Bootstrap or visual predictive checks assess model robustness .

Advanced: How to reconcile contradictory efficacy data between eltrombopag and romiplostim in ITP?

Methodological Answer:

Approaches:

- Bayesian indirect treatment comparison (ITC): Adjusts for differences in trial populations (e.g., splenectomy rates, prior therapies).

- Sensitivity analysis: Test assumptions (e.g., response rate extrapolation from Cooper et al.’s OR = 0.15).

- Real-world evidence: Validate trial findings using registry data to account for adherence and comorbidities.

Note: Eltrombopag’s lower response rates (35–52%) vs. romiplostim (78–88%) may reflect differences in dosing flexibility or pharmacodynamic thresholds .

Advanced: How to interpret transient bone marrow blast increases during eltrombopag therapy for aplastic anemia?

Methodological Answer:

Mechanistic hypothesis: Eltrombopag stimulates dormant hematopoietic stem cells, leading to transient dysmegakaryopoiesis or blast rises (≤5%).

Monitoring protocol:

- Baseline and serial biopsies: Track blast percentage and megakaryocyte dysplasia.

- Correlate with hematologic improvement: Blast increases in 9/10 patients coincided with trilineage recovery in E1201/E1202 trials.

- Exclude clonal evolution: Use cytogenetics and flow cytometry to rule out myelodysplastic syndrome .

Basic: What safety parameters require monitoring in eltrombopag pharmacokinetic studies?

Methodological Answer:

- Hepatic function: ALT/AST levels (risk of hepatotoxicity at doses >75 mg/day).

- Drug interactions: Screen for BCRP/OATP1B1 inhibitors (e.g., curcumin) that alter eltrombopag clearance.

- Free drug monitoring: Use ultrafiltration or equilibrium dialysis to assess protein-binding variability (e.g., with ceftriaxone co-administration) .

Advanced: What mechanisms underlie eltrombopag’s transporter-mediated drug interactions?

Methodological Answer:

- BCRP inhibition: Eltrombopag inhibits breast cancer resistance protein (BCRP), increasing exposure to substrates (e.g., rosuvastatin).

- Hepatic uptake: OATP1B1 polymorphisms (e.g., SLCO1B1*5) reduce eltrombopag uptake, requiring genotype-adjusted dosing.

Method: Conduct sandwich-cultured human hepatocyte assays to quantify transporter inhibition potential .

Basic: How to conduct a meta-analysis on eltrombopag’s efficacy in SAA?

Methodological Answer:

- Search strategy: Include PubMed, Embase, and CNKI using terms like "eltrombopag AND (aplastic anemia OR SAA)."

- Outcome synthesis: Pool odds ratios for complete response (CR) at 6 months using random-effects models.

- Bias assessment: Apply Cochrane Risk of Bias Tool for RCTs and Newcastle-Ottawa Scale for cohorts.

Example: A 2023 meta-analysis (n=1,344) found eltrombopag+IST improved CR by 28% vs. IST alone (95% CI: 1.12–1.45) .

Advanced: How to design a comparative effectiveness study of eltrombopag vs. TPO-RA alternatives?

Methodological Answer:

- Adaptive trial design: Use response-adaptive randomization to allocate patients to superior arms (e.g., romiplostim vs. eltrombopag).

- Endpoint hierarchy: Prioritize bleeding events over platelet counts for clinical relevance.

- Cost-effectiveness analysis: Model incremental cost per quality-adjusted life year (QALY) using partitioned survival models.

Data source: Phase IIIb trials (e.g., EXTEND study) with ≥2-year follow-up to capture relapse rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.